molecular formula C17H18N4O4S B2755921 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 895805-96-6

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No. B2755921
CAS RN: 895805-96-6
M. Wt: 374.42
InChI Key: WXLLZJXLHBZDEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyridazine ring and the sulfonamide group are both reactive and could participate in a variety of chemical reactions.

Scientific Research Applications

Pharmacological Properties and Applications

Sulfonamides, a group of compounds to which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide likely belongs, have been extensively studied for their pharmacological properties and applications. They are primarily known for their antibacterial effectiveness, with specific compounds being used in treating urinary tract infections due to their ability to produce and maintain effective antibiotic concentrations in the serum and urine (Lindsay et al., 1958). This antibacterial property is attributed to their rapid absorption from the gastrointestinal tract and slow excretion in the urine, which allows for sustained therapeutic levels.

Moreover, sulfonamides have been investigated for their use in combination therapies, such as with trimethoprim, to enhance antibacterial efficacy (Etzel & Wesenberg, 1976). Such combinations have shown to maintain good tolerance and effectiveness in clinical trials.

Metabolism and Disposition

The metabolism and disposition of sulfonamide compounds have been subjects of research, highlighting their biotransformation through oxidative processes. Studies have shown that sulfonamides undergo metabolic pathways such as oxidative deamination and aliphatic hydroxylation, which are crucial for their pharmacological activity and elimination (Shaffer et al., 2008). Understanding these metabolic pathways is essential for optimizing the therapeutic use of sulfonamides and minimizing potential adverse effects.

Therapeutic Efficacy and Moiety Identification

Sulfonamides' efficacy in treating inflammatory conditions, such as ulcerative colitis and Crohn's disease, has also been a focus, with studies aiming to identify the active therapeutic moieties within these compounds. Research comparing the effects of sulfasalazine and its metabolites has shown that specific moieties, like 5-aminosalicylic acid, are responsible for the therapeutic effects in inflammatory bowel diseases (Klotz et al., 1980). This knowledge is crucial for developing more targeted therapies with fewer side effects.

Environmental Presence and Exposure

Investigations into the occurrence and exposure to sulfonamides in the environment have highlighted concerns about their presence in indoor and outdoor air, as well as in dust (Shoeib et al., 2005). Such studies are important for understanding human exposure to these compounds and assessing potential health risks.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-4-24-16-9-8-15(18-19-16)13-6-5-7-14(10-13)21-26(22,23)17-11(2)20-25-12(17)3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLZJXLHBZDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

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